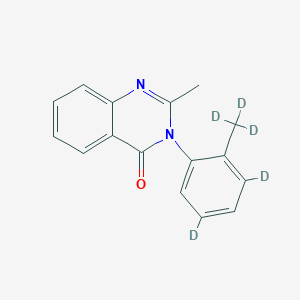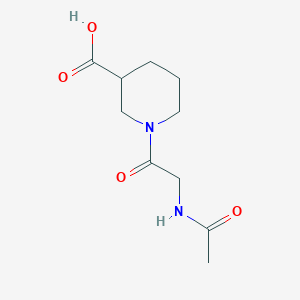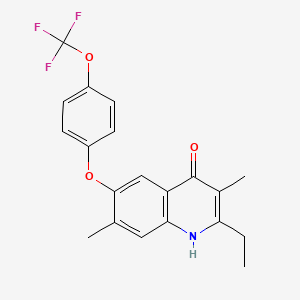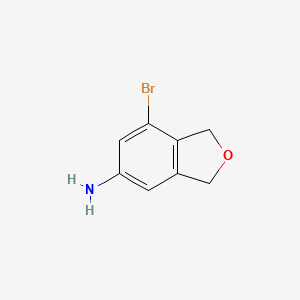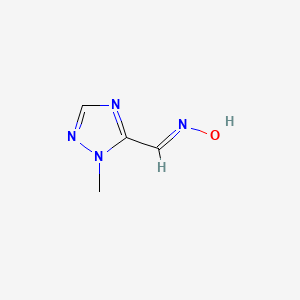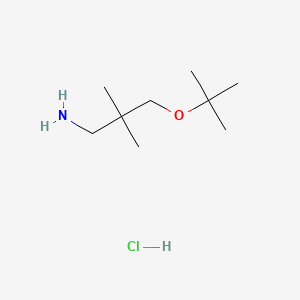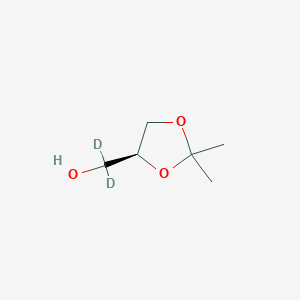
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 typically involves the use of deuterated reagents to introduce deuterium into the molecule. One common method is the reduction of a precursor compound using a deuterated reducing agent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize yield and purity. The use of automated systems and continuous monitoring ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Deuterated reducing agents such as lithium aluminum deuteride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols.
Applications De Recherche Scientifique
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a deuterated solvent in NMR spectroscopy to study molecular structures.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Industry: The compound is used in the synthesis of other deuterated compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The presence of deuterium can alter the compound’s reactivity and stability, making it useful in studies that require precise control over reaction kinetics and mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: The non-deuterated version of the compound.
2,2-Dimethyl-1,3-dioxolane-4-methanol-d1: A partially deuterated version with one deuterium atom.
Uniqueness
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 is unique due to its fully deuterated methanol group, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The presence of deuterium also enhances the compound’s stability and alters its chemical reactivity, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C6H12O3 |
|---|---|
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
dideuterio-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1/i3D2 |
Clé InChI |
RNVYQYLELCKWAN-YVKXTFNSSA-N |
SMILES isomérique |
[2H]C([2H])([C@H]1COC(O1)(C)C)O |
SMILES canonique |
CC1(OCC(O1)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


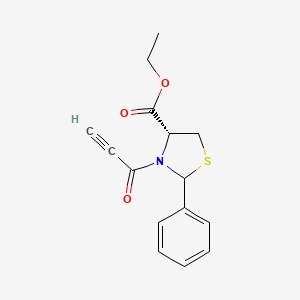
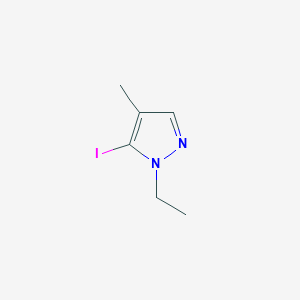
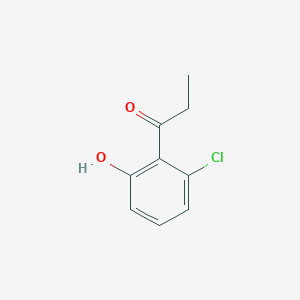
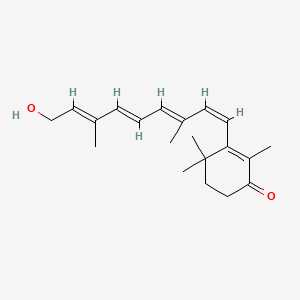
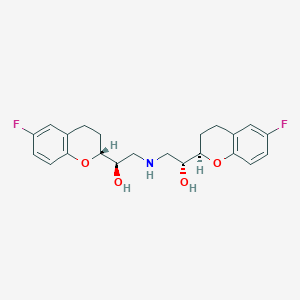
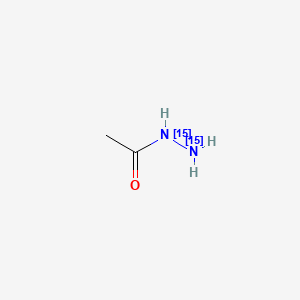
![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)
![Tert-butyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13446654.png)
